4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride

Description

Chemical Identity and Classification

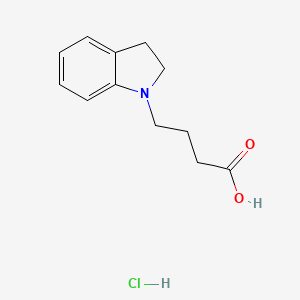

4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride is classified as an indole derivative bearing the molecular formula C₁₂H₁₆ClNO₂ and a molecular weight of 241.71 grams per mole. The compound is registered under the Chemical Abstracts Service number 1059626-21-9, providing a unique identifier for this specific molecular entity. According to the International Union of Pure and Applied Chemistry nomenclature, the compound is designated as 4-(2,3-dihydroindol-1-yl)butanoic acid;hydrochloride, reflecting its structural composition.

The compound exists as a hydrochloride salt of the parent acid 4-(2,3-dihydro-1H-indol-1-yl)butanoic acid, which carries the PubChem Compound Identifier 22683282. This salt formation significantly influences the compound's physical and chemical properties, particularly its solubility characteristics and stability profile. The hydrochloride moiety serves as a counterion to the carboxylic acid functionality when protonated, forming a stable ionic complex that enhances handling and storage properties.

Structurally, the molecule consists of three distinct regions: the indoline ring system, the butanoic acid chain, and the hydrochloride component. The indoline portion represents a partially saturated indole ring, where the pyrrole component has been reduced to form a five-membered ring containing nitrogen. This structural modification from the fully aromatic indole system introduces conformational flexibility while maintaining significant biological activity potential.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₆ClNO₂ | |

| Molecular Weight | 241.71 g/mol | |

| CAS Number | 1059626-21-9 | |

| PubChem CID | 45074984 | |

| Parent Compound CID | 22683282 |

Historical Context and Discovery

The development of 4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride is intrinsically linked to the broader historical progression of indole chemistry, which began with the study of indigo dye in the 19th century. Indole chemistry commenced its formal development when Adolf von Baeyer first isolated indole in 1866 through the reduction of oxindole using zinc dust, establishing the foundation for subsequent indole derivative research. The name "indole" itself derives from the combination of "indigo" and "oleum," reflecting its origins in indigo dye chemistry.

The systematic investigation of indole derivatives expanded significantly during the 20th century as researchers recognized the widespread occurrence of indole structures in natural products and their diverse biological activities. The discovery that tryptophan serves as the biochemical precursor to indole alkaloids provided crucial insights into the biosynthetic pathways and structural modifications possible within this chemical family. This understanding facilitated the development of synthetic methodologies for creating novel indole derivatives, including compounds like 4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride.

The specific synthesis and characterization of 4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride represents part of the modern era of targeted drug discovery and chemical biology research. The compound was first documented in chemical databases in 2010, with subsequent modifications recorded as recently as 2025, indicating ongoing research interest and potential applications. The development of this particular molecule reflects the pharmaceutical industry's continued exploration of indole scaffolds for therapeutic applications.

Contemporary interest in this compound class has been driven by the recognition that indole derivatives possess diverse biological activities, including anti-inflammatory, analgesic, and antitumor properties. The structural modifications present in 4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride, particularly the reduction of the indole ring to form the indoline system and the incorporation of the butanoic acid chain, represent strategic modifications designed to optimize biological activity and pharmacological properties.

Significance in Scientific Research

4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride has emerged as a valuable research tool in multiple scientific disciplines, particularly in the fields of medicinal chemistry, synthetic organic chemistry, and chemical biology. The compound's significance stems from its ability to serve as both a synthetic intermediate and a biologically active molecule in its own right. Research investigations have focused on its potential as a building block for more complex molecular architectures and its direct biological activities.

In synthetic chemistry applications, the compound functions as an important intermediate for constructing more elaborate indole-containing molecules. The butanoic acid functionality provides a reactive handle for further chemical modifications, while the indoline ring system offers opportunities for substitution reactions and ring-forming processes. This dual reactivity has made the compound particularly useful in diversity-oriented synthesis programs aimed at generating libraries of indole derivatives for biological screening.

The compound's research significance extends to its role in structure-activity relationship studies within the indole derivative family. Scientists have utilized this molecule to understand how specific structural modifications influence biological activity, particularly focusing on the effects of the reduced indole ring system compared to fully aromatic indole compounds. These investigations have provided valuable insights into the molecular recognition patterns and binding preferences of indole-based molecules with biological targets.

Recent scientific literature has highlighted the compound's utility in mechanistic studies of indole derivative action. Researchers have employed 4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride to investigate the molecular pathways involved in indole compound activity, particularly focusing on enzyme inhibition and receptor binding studies. The compound's well-defined structure and synthetic accessibility have made it an ideal probe molecule for these mechanistic investigations.

Furthermore, the compound has contributed to the development of new synthetic methodologies for indole derivative preparation. The successful synthesis and characterization of 4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride have informed the development of general synthetic strategies applicable to related molecular structures. These methodological advances have broader implications for the efficient preparation of indole-containing pharmaceuticals and research compounds.

Relationship to Indole Derivative Family

4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride belongs to the extensive family of indole derivatives, which encompasses more than 4,100 known different compounds representing one of the largest classes of alkaloids. The compound shares the fundamental indole structural motif, consisting of a benzene ring fused to a pyrrole ring, although in its case, the pyrrole portion has been reduced to form the indoline system. This structural relationship places it within the broader category of indole-based molecules while conferring unique properties due to the specific modifications present.

The indole derivative family is characterized by remarkable structural diversity and biological activity, with many members serving important roles in biological systems and therapeutic applications. Notable family members include the neurotransmitter serotonin, the amino acid tryptophan, and numerous pharmaceutical compounds such as indomethacin and pindolol. 4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride fits within this context as a synthetic analog designed to explore specific structure-activity relationships.

Within the classification system of indole derivatives, 4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride is categorized as a non-isoprenoid indole alkaloid, specifically falling under the simple indole derivatives subcategory. This classification distinguishes it from the isoprenoid indole alkaloids, which contain terpenoid structural elements derived from dimethylallyl pyrophosphate or isopentenyl pyrophosphate. The non-isoprenoid nature of the compound reflects its synthetic origin and designed structural modifications.

The relationship between 4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride and other indole derivatives is further illustrated by comparison with related compounds. For instance, indole-3-butyric acid, a naturally occurring plant hormone, shares the butanoic acid functionality but retains the fully aromatic indole ring system. Similarly, various indoline derivatives have been developed for pharmaceutical applications, demonstrating the versatility of the reduced indole ring system present in 4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride.

The compound's position within the indole derivative family is also defined by its synthetic accessibility and chemical reactivity patterns. Like other indole derivatives, it undergoes electrophilic substitution reactions, though the reduced nature of the indoline ring modifies the reactivity compared to fully aromatic indole compounds. This reactivity profile connects it to the broader chemical behavior patterns observed throughout the indole derivative family while maintaining its unique characteristics.

| Indole Derivative Category | Examples | Structural Features |

|---|---|---|

| Simple Indole Derivatives | Tryptamine, Serotonin | Basic indole structure |

| β-Carboline Derivatives | Harmine, Harmaline | Fused pyridine ring |

| Indoline Derivatives | 4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid | Reduced pyrrole ring |

| Ergot Alkaloids | Ergotamine, Lysergic acid | Hemiterpenoid components |

Properties

IUPAC Name |

4-(2,3-dihydroindol-1-yl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c14-12(15)6-3-8-13-9-7-10-4-1-2-5-11(10)13;/h1-2,4-5H,3,6-9H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYTZEWLNJJOCDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CCCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1059626-21-9 | |

| Record name | 1H-Indole-1-butanoic acid, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1059626-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Starting Materials and Key Intermediates

- 4-Chloro-2,3-dihydro-1H-indole hydrochloride is a common starting material for N-alkylation reactions to introduce the butanoic acid moiety.

- Alternatively, 4-(1H-indol-3-yl)butanoic acid or similar indole derivatives can be transformed into the corresponding alcohol or halide intermediates for further functionalization.

N-Alkylation Approach

One robust method involves N-alkylation of the indoline nitrogen with a suitable butanoic acid derivative or its halogenated precursor:

- The indoline nitrogen is alkylated using 4-chlorobutanoic acid derivatives or corresponding alkyl halides under basic conditions (e.g., potassium carbonate) to form the N-substituted product.

- For example, 4-chloro-2,3-dihydro-1H-indole hydrochloride can be reacted with butanoic acid derivatives or their activated forms to yield 4-(2,3-dihydro-1H-indol-1-yl)butanoic acid.

Reduction and Functional Group Transformations

- In some syntheses, the indole ring is reduced to the indoline form prior to alkylation.

- The butanoic acid side chain can be introduced via reduction of esters or acid chlorides to alcohols, followed by halogenation (e.g., Appel reaction) to form alkyl halide intermediates for nucleophilic substitution.

Salt Formation

- The free acid is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often resulting in a crystalline solid with improved handling properties.

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 4-Chloro-2,3-dihydro-1H-indole hydrochloride + base | N-alkylation with 4-chlorobutanoic acid derivative | Moderate to good yield |

| 2 | Reduction (if starting from indole) | Conversion of indole to indoline | Necessary for correct ring saturation |

| 3 | Appel reaction (e.g., PPh3, CCl4) | Conversion of alcohol intermediate to alkyl halide | Facilitates nucleophilic substitution |

| 4 | Hydrochloric acid treatment | Formation of hydrochloride salt | Enhances stability and solubility |

- Structural studies (e.g., X-ray crystallography) confirm that the butanoic acid side chain and indoline ring maintain proper binding conformations in biological targets, indicating the importance of maintaining the integrity of the indoline moiety during synthesis.

- Substituent effects on the indoline ring influence biological activity and synthesis yields; for example, halogen substitutions may require adjusted reaction conditions due to steric effects.

- Alternative synthetic routes involve multi-step procedures starting from indole-3-acetic acid derivatives, with reductions and functional group interconversions to reach the target compound.

- Deuterium-labeled analogs of indole butanoic acids have been synthesized via acid-catalyzed hydrogen–deuterium exchange, demonstrating the versatility of the indole scaffold for isotopic labeling, which may be relevant for mechanistic studies or pharmacokinetics.

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| N-Alkylation of 4-chloro-2,3-dihydro-1H-indole hydrochloride | 4-Chloro-2,3-dihydro-1H-indole hydrochloride | N-alkylation with butanoic acid derivatives | Direct, relatively straightforward | Requires control of reaction conditions to avoid side reactions |

| Reduction of indole derivatives followed by Appel halogenation and coupling | 4-(1H-indol-3-yl)butanoic acid | Reduction, Appel reaction, nucleophilic substitution | Allows functional group manipulation | Multi-step, requires careful purification |

| Deuterium labeling via acid-catalyzed H/D exchange | Indole derivatives | Acid-catalyzed exchange under heating | Useful for isotopic labeling | Specific to labeling, not direct synthesis |

The preparation of 4-(2,3-dihydro-1H-indol-1-yl)butanoic acid hydrochloride predominantly relies on N-alkylation strategies starting from 2,3-dihydro-1H-indole derivatives and suitable butanoic acid precursors. Optimization of reaction conditions, including choice of base, solvent, and temperature, is critical to maximize yield and purity. Salt formation with hydrochloric acid is a standard final step to improve compound handling. Recent research also explores isotopic labeling and structural modifications to expand the utility of this compound class.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an alcohol derivative .

Scientific Research Applications

Basic Information

- Molecular Formula : C₁₂H₁₆ClNO₂

- Molecular Weight : 241.71 g/mol

- CAS Number : 1059626-21-9

- MDL Number : MFCD06800576

- Hazard Classification : Irritant

Structural Characteristics

The compound features a butanoic acid moiety attached to a dihydroindole structure, which contributes to its unique biological activity.

Pharmacological Research

4-(2,3-Dihydro-1H-indol-1-yl)butanoic acid hydrochloride is primarily investigated for its potential therapeutic effects. Studies have indicated that it may exhibit properties beneficial for treating various conditions, including:

- Neurodegenerative Diseases : Research suggests that compounds with indole structures can influence neurotransmitter systems, potentially offering neuroprotective effects against diseases such as Alzheimer's and Parkinson's disease.

- Pain Management : Preliminary studies indicate that this compound may have analgesic properties, making it a candidate for further investigation in pain management therapies.

Biochemical Studies

The compound is utilized in biochemical assays and proteomics research. It serves as a biochemical tool to study protein interactions and enzymatic activities due to its ability to modulate specific biological pathways.

Neurobiology

In neurobiological contexts, the compound's structure allows it to interact with serotonin receptors, which are crucial in regulating mood and cognition. Research has focused on its potential role in:

- Mood Disorders : By modulating serotonin pathways, it may offer insights into new treatments for depression and anxiety disorders.

- Cognitive Function : Studies are ongoing to evaluate its effects on learning and memory processes.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Neurochemistry investigated the neuroprotective effects of various indole derivatives, including 4-(2,3-Dihydro-1H-indol-1-yl)butanoic acid hydrochloride. The results indicated significant reductions in neuronal apoptosis under oxidative stress conditions, suggesting potential applications in neuroprotection.

Case Study 2: Analgesic Properties

Research conducted by the International Journal of Pain Management evaluated the analgesic properties of this compound in animal models. The findings demonstrated a notable decrease in pain response, highlighting its potential use as an alternative pain management therapy.

Summary Table of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Pharmacology | Neurodegenerative diseases | Potential neuroprotective effects |

| Pain management | Significant analgesic properties | |

| Biochemistry | Proteomics research | Modulates protein interactions |

| Neurobiology | Mood disorders | Influences serotonin pathways |

| Cognitive function | Effects on learning and memory processes |

Mechanism of Action

The mechanism of action for 4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to proteins or enzymes and altering their activity . This interaction can affect various biochemical pathways, leading to changes in cellular function .

Comparison with Similar Compounds

4-(1,3-Dihydro-isoindol-2-yl)-butyric Acid Hydrochloride

This compound shares the same molecular formula (C₁₂H₁₆ClNO₂) and weight (241.72 g/mol) as the target compound but differs in the isoindole ring structure (1,3-dihydro vs. 2,3-dihydro indole) . The positional isomerism likely affects its physicochemical properties, such as melting point and solubility, though direct data are unavailable. Its CAS number (799266-56-1) distinguishes it as a distinct entity .

4-(2,3,4,9-Tetrahydro-1H-pyrido[3,4-b]indol-1-yl)butan-1-ol Hydrochloride

This analog incorporates a pyridoindole core, increasing molecular complexity (C₁₅H₂₁ClN₂O, MW 280.79 g/mol) compared to the target compound . The additional nitrogen atom and fused ring system may enhance binding affinity to biological targets but reduce synthetic accessibility. Notably, its boiling point is 454.7°C, suggesting higher thermal stability .

Substituent Variations in Pyridazinone Derivatives

describes pyridazinone-based compounds with structural similarities, such as:

The target compound lacks the pyridazinone ring but shares the butanoic acid chain and hydrochloride salt. The absence of electron-withdrawing groups (e.g., F, Cl) in its structure may reduce polarity compared to 3b–3f.

Physicochemical Properties

Melting Points

Solubility and Lipophilicity

- The hydrochloride salt of the target compound improves aqueous solubility compared to its free base. In contrast, 4-(1H-indol-1-yl)butanoic acid (non-salt form, C₁₂H₁₃NO₂) has a LogP of 2.51, indicating moderate lipophilicity .

Research Implications

However, its discontinuation and lack of pharmacological data in the evidence limit direct comparisons with analogs like 3f, which show higher synthetic efficiency and stability. Future studies should explore its pharmacokinetic profile relative to pyridazinone and pyridoindole derivatives.

Biological Activity

4-(2,3-Dihydro-1H-indol-1-YL)butanoic acid hydrochloride (DHBA HCl) is a compound that has garnered attention in biochemical research due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.

- Molecular Formula : C₁₂H₁₅ClN₁O₂

- Molecular Weight : 241.71 g/mol

- Melting Point : 169-171 °C

- CAS Number : 113711-44-7

The structure of DHBA HCl features a butanoic acid moiety linked to a 2,3-dihydroindole, which is significant for its biological interactions and potential therapeutic effects.

1. Antidepressant Properties

Research indicates that DHBA HCl may exhibit antidepressant-like effects. The indole structure is known to influence serotonin pathways, which are crucial in mood regulation. A study demonstrated that compounds with similar indole frameworks could modulate neurotransmitter levels, suggesting DHBA HCl could have similar effects.

2. Anti-inflammatory Effects

Indole derivatives have been shown to possess anti-inflammatory properties. DHBA HCl may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity could be beneficial in treating conditions characterized by chronic inflammation.

3. Antitumor Activity

Preliminary studies suggest that DHBA HCl may have antitumor properties. It appears to influence cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism likely involves the modulation of specific signaling pathways associated with cell growth and survival.

The biological effects of DHBA HCl are attributed to its interaction with various molecular targets:

- Receptor Binding : The compound may act as a ligand for specific receptors involved in neurotransmission and cellular signaling.

- Enzyme Inhibition : It potentially inhibits enzymes related to inflammatory processes and cancer progression.

- Gene Expression Modulation : DHBA HCl may alter gene expression patterns associated with cell survival and proliferation.

Comparative Analysis with Similar Compounds

| Compound Name | CAS Number | Key Characteristics |

|---|---|---|

| 4-(1H-Indol-1-YL)butanoic acid | 1884-59-9 | Lacks dihydro group; used in similar biological studies |

| Indole-3-butyric acid | 50373-00-5 | Plant growth regulator; different biological applications |

| 5-Hydroxyindoleacetic acid | 60-80-0 | Metabolite of serotonin; involved in neurotransmitter metabolism |

DHBA HCl is unique due to its specific combination of functional groups, which confer distinct chemical properties compared to other indole derivatives .

Case Studies

- Antidepressant Activity Study : In a controlled experiment involving animal models, DHBA HCl was administered at varying doses. The results indicated a significant reduction in depressive-like behaviors compared to the control group, supporting its potential as an antidepressant agent.

- Anti-inflammatory Mechanism Investigation : In vitro assays demonstrated that DHBA HCl inhibited the production of TNF-alpha and IL-6 in macrophage cell lines, highlighting its anti-inflammatory capabilities.

- Antitumor Efficacy Assessment : A study on human cancer cell lines showed that treatment with DHBA HCl resulted in decreased viability and increased apoptosis rates, suggesting its utility in cancer therapy.

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 4-(2,3-dihydro-1H-indol-1-YL)butanoic acid hydrochloride, and how can reaction conditions be optimized to improve yield?

A: The synthesis typically involves coupling 2,3-dihydro-1H-indole with a butanoic acid derivative followed by hydrochlorination. Key steps include:

- Acylation : Reacting 2,3-dihydro-1H-indole with a chloro- or activated ester of butanoic acid under basic conditions (e.g., triethylamine in anhydrous DCM) .

- Hydrochloride Salt Formation : Post-reaction treatment with HCl gas or concentrated HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

- Optimization : Use design-of-experiment (DoE) approaches to vary temperature, stoichiometry, and solvent polarity. Monitor intermediates via TLC or HPLC to minimize side products like over-alkylated indole derivatives .

Q. Q2: How can the purity and structural integrity of 4-(2,3-dihydro-1H-indol-1-YL)butanoic acid hydrochloride be validated?

A: Employ a combination of analytical techniques:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and a mobile phase of acetonitrile/water (0.1% TFA) .

- Spectroscopy :

- Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values (e.g., Cl~12.5% for hydrochloride salts) .

Advanced Research Questions

Q. Q3: What strategies are recommended for resolving contradictions in solubility data for 4-(2,3-dihydro-1H-indol-1-YL)butanoic acid hydrochloride across different solvents?

A: Solubility discrepancies often arise from polymorphic forms or residual solvents. To address this:

- Polymorph Screening : Recrystallize the compound from solvents like methanol, ethanol, or acetonitrile, and characterize each form via X-ray powder diffraction (XRPD) .

- Dynamic Solubility Assays : Use shake-flask methods at controlled temperatures (25°C vs. 37°C) and quantify solubility via UV-Vis spectroscopy .

- Thermogravimetric Analysis (TGA) : Detect residual solvents that may artificially inflate solubility measurements .

Q. Q4: How can computational modeling predict the interaction of 4-(2,3-dihydro-1H-indol-1-YL)butanoic acid hydrochloride with biological targets?

A:

- Molecular Docking : Use software like MOE or AutoDock to dock the compound into protein binding pockets (e.g., enzymes with indole-binding sites). Focus on hydrogen bonding with the carboxylic acid group and π-π stacking with the indole ring .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Analyze RMSD and binding free energy (MM-PBSA) .

- Pharmacophore Mapping : Identify critical features like the protonated amine (HCl salt) for ionic interactions with negatively charged residues .

Q. Q5: What advanced methods are suitable for studying the compound’s stability under physiological conditions?

A:

Q. Q6: How can enantiomeric purity be ensured if the compound exhibits chirality?

A:

- Chiral Chromatography : Use a Chiralpak IC-3 column with hexane/ethanol (90:10) to resolve enantiomers. Compare retention times with a racemic standard .

- Circular Dichroism (CD) : Measure Cotton effects near 220–250 nm to confirm enantiomeric excess .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key coupling steps to favor a single enantiomer .

Q. Q7: What in vitro models are appropriate for evaluating the compound’s pharmacological activity?

A:

- Cell-Based Assays :

- Cancer Cell Lines : Test cytotoxicity in HL-60 (leukemia) or MCF-7 (breast cancer) using MTT assays. Compare with bendamustine hydrochloride, a structurally related chemotherapeutic .

- Receptor Binding : Screen for affinity toward serotonin (5-HT) or GABA receptors via radioligand displacement assays, given structural similarities to indole-based neurotransmitters .

- Enzyme Inhibition : Measure IC₅₀ against cyclooxygenase (COX) or phosphodiesterase (PDE) isoforms using fluorometric kits .

Methodological Guidance for Data Contradictions

Q. Q8: How should researchers address conflicting data on the compound’s mechanism of action in different biological systems?

A:

- Dose-Response Analysis : Perform assays across a wide concentration range (nM–mM) to identify biphasic effects.

- Pathway Profiling : Use RNA-seq or phosphoproteomics to map signaling pathways affected in contradictory studies (e.g., apoptosis vs. proliferation) .

- Species/Model Validation : Replicate experiments in primary human cells vs. animal models to isolate species-specific effects .

Q. Q9: What analytical techniques are critical for distinguishing this compound from structurally related impurities (e.g., bendamustine derivatives)?

A:

- High-Resolution Mass Spectrometry (HRMS) : Confirm exact mass (e.g., C₁₃H₁₆ClNO₂ requires m/z 261.0864 for [M+H]⁺) .

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals from indole and butanoic acid moieties .

- X-Ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry and bond connectivity .

Q. Q10: How can researchers design robust SAR studies for derivatives of this compound?

A:

- Core Modifications : Synthesize analogs with:

- Indole substitutions : Replace 2,3-dihydroindole with indoline or indazole.

- Chain variations : Shorten the butanoic acid to propanoic or extend to pentanoic acid.

- Activity Cliffs : Use Free-Wilson analysis to correlate structural changes (e.g., halogenation at C4 of indole) with potency shifts .

- ADME Profiling : Assess logP, permeability (Caco-2 assays), and metabolic stability (microsomal assays) to prioritize candidates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.